3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione
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Overview
Description
3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a lenalidomide analog that can be useful in PROTAC research . It has a molecular formula of C13H11BrN2O3 and a molecular weight of 323.14 .
Molecular Structure Analysis
The molecular structure of 3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione consists of a piperidine-2,6-dione ring attached to an isoindoline ring via a nitrogen atom. The isoindoline ring carries a bromine atom at the 6-position .Physical And Chemical Properties Analysis
The boiling point of 3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione is predicted to be 575.3±50.0 °C, and its density is predicted to be 1.688±0.06 g/cm3 .Scientific Research Applications
- Application : 3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione is valuable in PROTAC research. It can serve as a building block for designing PROTACs that target specific proteins for degradation, potentially leading to novel therapeutic strategies .
- Application : This compound is applicable to the recruitment of CRBN protein. Researchers can explore its potential in modulating CRBN-mediated pathways .
- Application : Novel substituted piperidine-2,6-dione derivatives (including this compound) have been investigated for their ability to reduce WIZ protein expression levels and induce fetal hemoglobin (HbF) expression. Enhancing HbF can ameliorate SCD symptoms .
PROTAC Research
CRBN Protein Recruitment
Sickle Cell Disease Treatment
Safety and Hazards
The compound is classified under the GHS07 hazard class. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
3-(5-bromo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O3/c14-8-2-1-7-6-16(13(19)9(7)5-8)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6H2,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMZEIZGNKTOII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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